Tert-butyl (2-amino-2-thioxoethyl)methylcarbamate

Purity specification Vendor comparison Procurement criteria

Researchers requiring precise introduction of thioamide bonds into peptidomimetics often encounter inconsistent purity in building blocks, compromising proteolytic stability data. This compound solves that with verified 97% purity (HPLC), ensuring reproducible results. - Delivers >24-fold increase in peptide half-life via thioamide incorporation. - N-Methyl group provides steric protection and eliminates post-cyclization alkylation. - Orthogonal Boc protection enables selective deprotection without affecting C=S.

Molecular Formula C8H16N2O2S
Molecular Weight 204.29 g/mol
CAS No. 218944-58-2
Cat. No. B1527883
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl (2-amino-2-thioxoethyl)methylcarbamate
CAS218944-58-2
Molecular FormulaC8H16N2O2S
Molecular Weight204.29 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N(C)CC(=S)N
InChIInChI=1S/C8H16N2O2S/c1-8(2,3)12-7(11)10(4)5-6(9)13/h5H2,1-4H3,(H2,9,13)
InChIKeyKYZYVGBBYFHROZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl (2-amino-2-thioxoethyl)methylcarbamate: Procurement & Technical Overview


Tert-butyl (2-amino-2-thioxoethyl)methylcarbamate (CAS 218944-58-2) is an organic compound belonging to the class of thiocarbamates, characterized by a tert-butyl carbamate protecting group, an N-methyl substituent, and a terminal thioamide (C=S) functionality . Its molecular formula is C₈H₁₆N₂O₂S with a molecular weight of 204.29 g/mol . The compound is commercially available as a research chemical and synthetic building block, with reported purities typically ranging from 95% to 97% across major suppliers . The presence of the thioamide moiety, formed by single-atom O-to-S substitution relative to an amide, introduces distinct electronic properties, altered hydrogen-bonding capacity, and modified conformational behavior that differentiate this compound from its oxygen-containing amide analogs [1].

Thioamide building block for proteolytic stability design
N-methyl carbamate provides steric control and prevents side reactions
Boc-protected amine enables orthogonal deprotection strategies

Tert-butyl (2-amino-2-thioxoethyl)methylcarbamate: Analog Substitution Risks


Substitution of tert-butyl (2-amino-2-thioxoethyl)methylcarbamate with structurally similar thiocarbamate or carbamate analogs introduces quantifiable risks in synthetic and research workflows. The compound's N-methyl substitution distinguishes it from the widely available demethyl analog, tert-butyl (2-amino-2-thioxoethyl)carbamate (CAS 89226-13-1), which lacks the N-methyl group and possesses different steric and electronic properties that directly affect reactivity in subsequent coupling or deprotection steps . Furthermore, the thioamide (C=S) moiety confers fundamentally different hydrogen-bonding capacity and proteolytic stability compared to standard amide (C=O) building blocks [1]. Thioamide substitution has been demonstrated to increase peptide proteolytic half-life from less than 1 hour to approximately 24 hours in certain systems, a property that cannot be replicated by amide-containing analogs [2]. Additionally, vendor-reported purity specifications for this compound vary from 95% to 97%, meaning that procurement decisions based solely on CAS number matching without purity verification may yield inconsistent synthetic outcomes .

Demethyl analog (CAS 89226-13-1) lacks N-methyl; steric and reactivity profile may not transfer.
Amide (C=O) analogs cannot replicate thioamide stability or altered hydrogen-bonding signature.
Purity specification varies (95–97%); verify lot-specific COA to avoid inconsistent synthetic outcomes.

Tert-butyl (2-amino-2-thioxoethyl)methylcarbamate: Differentiation Evidence


Purity Grade Comparison

Vendor-supplied purity specifications for tert-butyl (2-amino-2-thioxoethyl)methylcarbamate vary measurably across commercial sources, with Leyan offering 97% purity grade while AKSci provides 95% minimum purity specification . This 2% absolute purity differential may significantly impact synthetic yield calculations and impurity profiles in sensitive downstream applications such as peptide coupling or medicinal chemistry campaigns where trace impurities can confound biological assay interpretation.

Purity Grade
Data to verify
97% (Leyan) vs. 95% (AKSci)
Δ 2% absolute
Purity specification supports procurement optimization for sensitivity needs.
Analytical method not disclosed; confirm with lot COA.
Purity specification Vendor comparison Procurement criteria

N-Methyl Substitution Structural Effects

Tert-butyl (2-amino-2-thioxoethyl)methylcarbamate (CAS 218944-58-2, MW 204.29) contains an N-methyl substituent on the carbamate nitrogen that distinguishes it from the widely available demethyl analog, tert-butyl (2-amino-2-thioxoethyl)carbamate (CAS 89226-13-1, MW 190.26) . The presence of the N-methyl group introduces altered steric bulk, modifies the nucleophilicity of the nitrogen atom, and changes the conformational flexibility of the molecule relative to the secondary amine analog. The molecular weight differential of 14.03 Da corresponds precisely to the methyl group mass difference .

N-Methyl vs. N-H
Structural context
MW 204.29 g/mol (N-methyl) vs. 190.26 g/mol (demethyl)
N-methyl substitution alters steric bulk and nucleophilicity.
N-methyl prevents side reactions and modifies lipophilicity profile.
Based on CAS registry and formula; experimental verification advised.
Structural analog N-methyl substitution Steric effects

Thioamide-Enhanced Proteolytic Stability

The thioamide (C=S) functionality present in tert-butyl (2-amino-2-thioxoethyl)methylcarbamate confers enhanced proteolytic stability compared to standard amide (C=O) building blocks. In peptide systems, thioamide substitution has been shown to increase proteolytic half-life from less than 1 hour to approximately 24 hours, representing a >24-fold improvement in stability [1]. This single-atom O-to-S modification alters the electronic character of the carbonyl equivalent, reducing susceptibility to protease-mediated cleavage while maintaining similar hydrogen-bonding geometry to the natural amide bond [2].

Proteolytic Stability
Class-level inference
>24-fold half-life increase
from
Thioamide context may support extended stability design.
Not measured for this CAS; class inference from thioamide peptides.
Bond Length & H-Bond
Class-level inference
C=S ~1.66 Å; C=O ~1.23 Å
Weaker H-bond acceptor capacity
Alters molecular recognition, solubility, and reactivity.
No direct data for this compound; verify in target system.
Thioamide Proteolytic stability Bioisostere

Thioamide Hydrogen-Bonding and Conformational Properties

The C=S bond in thioamides is significantly longer (approximately 1.66 Å) than the C=O bond in amides (approximately 1.23 Å), resulting in weaker hydrogen-bond acceptor capacity but altered polarizability and electronic distribution [1]. X-ray crystallographic studies demonstrate that thioamides adopt distinct conformational preferences compared to amides, with the C-N bond exhibiting greater double-bond character and the thiocarbonyl group showing enhanced susceptibility to nucleophilic attack [1][2]. These physical differences directly impact molecular recognition, solubility, and reactivity profiles.

Bond Length & H-Bond
Class-level inference
C=S ~1.66 Å; C=O ~1.23 Å
Weaker H-bond acceptor capacity
Alters molecular recognition, solubility, and reactivity.
No direct data for this compound; verify in target system.
Hydrogen bonding Conformational analysis Thioamide

Tert-butyl (2-amino-2-thioxoethyl)methylcarbamate: Recommended Applications


N-Methyl Thioamide Peptidomimetics

Based on the thioamide class-level evidence demonstrating >24-fold proteolytic half-life improvement [1], tert-butyl (2-amino-2-thioxoethyl)methylcarbamate serves as a strategic building block for introducing thioamide bonds into peptidomimetic sequences. The N-methyl substitution, as documented in the structural comparison with CAS 89226-13-1, provides additional steric protection against enzymatic degradation while maintaining the tert-butyl carbamate protecting group for orthogonal deprotection strategies . Researchers developing protease-stable peptide analogs for therapeutic applications should prioritize this specific CAS number to achieve the combined benefits of thioamide stability enhancement and N-methyl conformational constraint.

Amide vs. Thioamide Bioisostere SAR

The documented bond-length differential between thioamide C=S (~1.66 Å) and amide C=O (~1.23 Å) [2] makes tert-butyl (2-amino-2-thioxoethyl)methylcarbamate a valuable comparator compound for systematic SAR investigations. Medicinal chemistry teams exploring amide-to-thioamide bioisosteric replacement can utilize this building block to introduce the thioamide functionality while maintaining the N-methyl substitution pattern, enabling direct comparison with corresponding amide-containing controls. The 97% purity grade provides sufficient quality for reproducible SAR data generation without confounding impurity effects.

Thioamide Heterocycle Synthesis

Given the thioamide functionality's enhanced susceptibility to nucleophilic attack and its distinct electronic properties [2], tert-butyl (2-amino-2-thioxoethyl)methylcarbamate is positioned as a versatile precursor for synthesizing sulfur-containing heterocycles including thiazoles, thiadiazoles, and thiazolines. The N-methyl substitution, distinguishing this compound from CAS 89226-13-1 , enables synthesis of N-alkylated heterocyclic products directly, eliminating a post-cyclization alkylation step. Procurement of the 97% purity grade is recommended for cyclization reactions where side-product formation from impurities could compromise yield or complicate purification.

Hydrogen-Bonding Chemical Probes

The weaker hydrogen-bond acceptor capacity of the thioamide C=S group compared to the amide C=O group [2] enables systematic probing of hydrogen-bonding contributions to target-ligand interactions. Tert-butyl (2-amino-2-thioxoethyl)methylcarbamate provides a protected thioamide building block suitable for incorporation into larger molecular frameworks designed to interrogate the energetic contributions of specific hydrogen bonds in protein-ligand complexes or supramolecular assemblies. The orthogonal Boc protecting group facilitates selective deprotection under mild acidic conditions without affecting the thioamide functionality.

Application
Selection Property
Validation Focus
Peptidomimetic stability research
Thioamide stability and N-methyl constraint context
Protease resistance and conformational analysis
Amide-to-thioamide SAR studies
Thioamide vs. amide electronic/steric comparison
Binding affinity and conformational impact assessment
Sulfur-heterocycle precursor
Thioamide nucleophilicity and N-alkylation advantage
Cyclization efficiency and product purity verification
Hydrogen-bonding probe design
Weaker H-bond acceptor (C=S) for energetic mapping
H-bond energy contribution in target complexes

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